molecular formula C12H17N3O B1487902 2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide CAS No. 1343374-98-0

2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B1487902
CAS No.: 1343374-98-0
M. Wt: 219.28 g/mol
InChI Key: LAVILGOYVBYYHZ-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an azetidine ring, an amino group, and an acetamide moiety, making it a versatile molecule for scientific research and industrial applications.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions. Medicine: Industry: Use in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminoazetidine with 4-methylbenzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of 2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide may involve continuous flow chemistry to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like iron powder and hydrochloric acid.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(3-Nitroazetidin-1-yl)-N-(4-methylphenyl)acetamide

  • Reduction: 2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide (the original compound)

  • Substitution: Various substituted acetamides depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors, triggering a cascade of intracellular events leading to a biological response. The exact mechanism would vary based on the specific application and context.

Comparison with Similar Compounds

  • 2-(3-Aminoazetidin-1-yl)ethan-1-ol

  • 2-(3-Aminoazetidin-1-yl)acetic acid

  • 2-(3-Aminoazetidin-1-yl)-N-(propan-2-yl)acetamide

Uniqueness: 2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide stands out due to its specific structural features, such as the presence of the 4-methylphenyl group, which can influence its binding affinity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-2-4-11(5-3-9)14-12(16)8-15-6-10(13)7-15/h2-5,10H,6-8,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVILGOYVBYYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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